molecular formula C7H5ClN2O B6617611 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one CAS No. 1601830-13-0

7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one

Cat. No.: B6617611
CAS No.: 1601830-13-0
M. Wt: 168.58 g/mol
InChI Key: ZAOIAHAHJIMFNW-UHFFFAOYSA-N
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Description

7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a heterocyclic compound that has gained significant attention in the scientific community due to its numerous applications in various industries. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and antifungal properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs with antitumor and anti-inflammatory properties.

    Industry: It is used in the production of pharmaceuticals and other bioactive molecules.

Mechanism of Action

The exact mechanism of action of 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological activities .

Comparison with Similar Compounds

7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one can be compared with other similar compounds in the pyrrolopyrazine family, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-chloro-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOIAHAHJIMFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=O)N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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